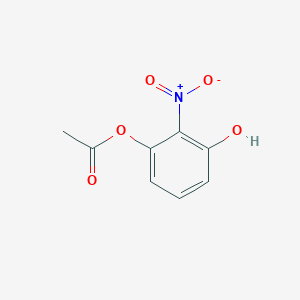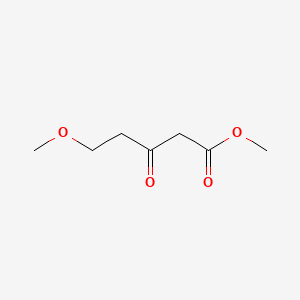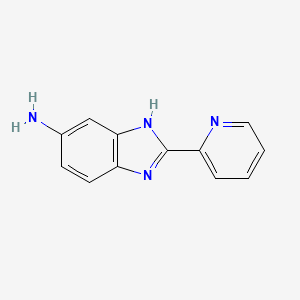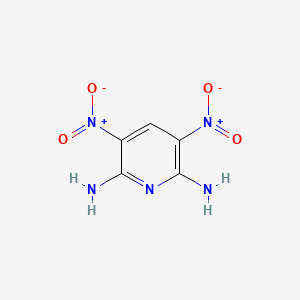
1,5-diméthyl-1H-indole-3-carbaldéhyde
Vue d'ensemble
Description
1,5-dimethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-dimethyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-dimethyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions multi-composants (RMC)
1,5-diméthyl-1H-indole-3-carbaldéhyde : joue un rôle crucial dans les RMC, qui sont des stratégies durables pour synthétiser des molécules complexes. Ces réactions sont à haut rendement, économiques et rapides, et s'alignent sur les principes de la chimie verte . Le composé sert de précurseur efficace pour générer des structures biologiquement actives, y compris divers dérivés hétérocycliques.
Synthèse de composés pharmaceutiquement actifs
Le dérivé indolique est essentiel dans la synthèse de composés pharmaceutiquement actifs et d'alcaloïdes indoliques. Ses groupes fonctionnels inhérents facilitent les réactions de couplage C–C et C–N ainsi que les réductions, ce qui en fait un précurseur polyvalent pour une large gamme d'échafaudages pharmacologiquement intéressants .
Activité biologique
Le noyau indolique, y compris les dérivés comme le This compound, présente des activités biologiques significatives. Celles-ci comprennent des activités antioxydantes, antibiotiques, anti-inflammatoires, antimicrobiennes, anticancéreuses, antihyperglycémiques, inhibitrices des protéines kinases et anti-VIH .
Inhibition de l'aldose réductase et de l'aldéhyde réductase
Ce composé a été évalué pour son activité inhibitrice contre l'aldose réductase (ALR2) et l'aldéhyde réductase (ALR1), des enzymes impliquées dans les complications diabétiques. Les inhibiteurs de ces enzymes peuvent être des agents thérapeutiques potentiels pour la gestion des troubles liés au diabète .
Applications antivirales
Les dérivés indoliques ont été rapportés comme possédant des activités antivirales. Des modifications spécifiques du noyau indolique peuvent conduire à des composés ayant des effets inhibiteurs contre divers virus, notamment le virus de la grippe et le virus Coxsackie B4 .
Potentiel anti-VIH
De nouveaux dérivés indoliques, y compris ceux dérivés du This compound, ont été étudiés pour leurs propriétés anti-VIH. Des études de docking moléculaire suggèrent que ces composés pourraient être efficaces contre le VIH-1 .
Potentiel antimicrobien
Certains dérivés du This compound ont montré un potentiel antimicrobien prometteur. Cela ouvre des possibilités pour le développement de nouveaux agents antimicrobiens pour lutter contre les souches résistantes de bactéries .
Diversité chimique et découverte de médicaments
La diversité structurale des dérivés indoliques, y compris le This compound, offre une riche ressource pour la découverte de médicaments. Leur capacité à se lier avec une forte affinité à plusieurs récepteurs fait d'eux des échafaudages précieux pour le développement de nouveaux agents thérapeutiques .
Mécanisme D'action
Target of Action
1,5-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them ideal precursors for the synthesis of active molecules . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to produce biologically active structures, suggesting that they may have significant molecular and cellular effects .
Orientations Futures
Indole derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde have a vital role as precursors for the synthesis of various heterocyclic derivatives . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, the future directions of this compound could involve further exploration of its potential uses in pharmaceutical chemistry.
Analyse Biochimique
Biochemical Properties
1,5-dimethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1,5-dimethyl-1H-indole-3-carbaldehyde, are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions often involve the binding of the indole moiety to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, 1,5-dimethyl-1H-indole-3-carbaldehyde may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
1,5-dimethyl-1H-indole-3-carbaldehyde exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1,5-dimethyl-1H-indole-3-carbaldehyde, have been shown to activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . Furthermore, 1,5-dimethyl-1H-indole-3-carbaldehyde may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 1,5-dimethyl-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, 1,5-dimethyl-1H-indole-3-carbaldehyde may act as an agonist or antagonist of certain receptors, thereby modulating their signaling pathways . Additionally, it can inhibit or activate enzymes by binding to their active sites, resulting in changes in enzyme activity and subsequent alterations in cellular processes . These molecular interactions ultimately lead to changes in gene expression, protein function, and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-dimethyl-1H-indole-3-carbaldehyde may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 1,5-dimethyl-1H-indole-3-carbaldehyde, can be relatively stable under certain conditions, but may degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to 1,5-dimethyl-1H-indole-3-carbaldehyde in in vitro or in vivo studies may result in cumulative effects on cellular function, such as changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 1,5-dimethyl-1H-indole-3-carbaldehyde can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . Threshold effects may also be observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold may lead to toxicity.
Metabolic Pathways
1,5-dimethyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 1,5-dimethyl-1H-indole-3-carbaldehyde, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Propriétés
IUPAC Name |
1,5-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIBJIGOOTZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362889 | |
| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335032-69-4 | |
| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















